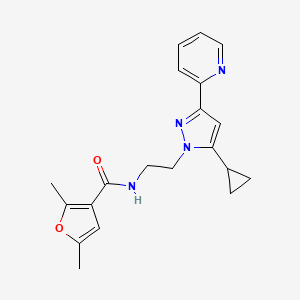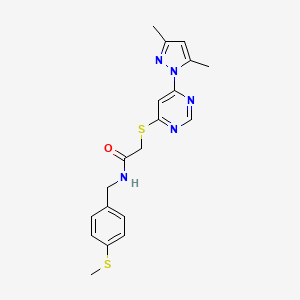![molecular formula C24H23N3O3 B2803303 7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 853891-02-8](/img/structure/B2803303.png)
7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would include the starting materials, the conditions under which the reactions are carried out, the yield of the product, and any by-products formed.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that may affect its reactivity.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.科学的研究の応用
Enzyme Inhibition and Selectivity
Research has demonstrated that certain benzoxazine derivatives show potent and selective inhibition activities against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms. These compounds, including variations of the benzoxazine core, have been studied for their potential in cancer therapy due to their ability to selectively inhibit DNA repair enzymes or signaling pathways involved in cell proliferation. For instance, compounds have been identified with significant inhibitory action against DNA-PK, showing potential for use in strategies to sensitize cancer cells to DNA damage-inducing therapies (Morrison et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory properties of benzoxazine derivatives. These compounds have shown high antimicrobial activity against various strains, including S. aureus, and have outperformed reference drugs in anti-inflammatory effects. Such findings highlight the potential of benzoxazine derivatives in developing new antimicrobial and anti-inflammatory agents. A study identified specific spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines with significant antimicrobial and anti-inflammatory properties, suggesting their utility in pharmaceutical applications (Mandzyuk et al., 2020).
Structural Characterization and Synthesis
The structural elucidation and synthesis of benzoxazine derivatives, including those with pyrazolo and pyridine subunits, have been a focus of research to understand their chemical properties and potential applications better. Studies have employed techniques such as X-ray powder diffraction to characterize the structures of these compounds, providing a foundation for further exploration of their biological activities and applications in drug development (Wang et al., 2017).
Safety And Hazards
This involves studying any potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken while handling the compound.
将来の方向性
This could involve potential applications of the compound, further studies that could be carried out to understand it better, or modifications that could be made to improve its properties or efficacy.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less-known compound, some of this information may not be available. It’s always important to refer to the latest research and safety data.
特性
IUPAC Name |
7-ethoxy-5-(4-methoxyphenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-8-4-7-19-21-14-20(17-6-5-13-25-15-17)26-27(21)24(30-23(19)22)16-9-11-18(28-2)12-10-16/h4-13,15,21,24H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTKKIDETZOUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

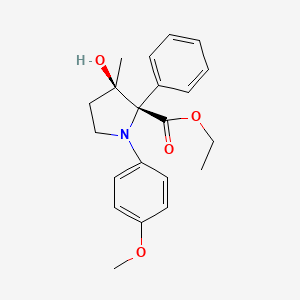
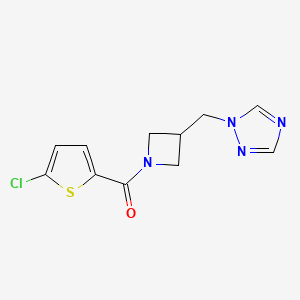
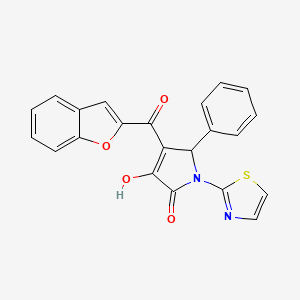
![4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2803226.png)
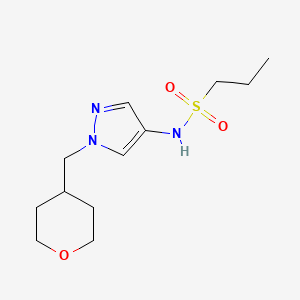
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide](/img/structure/B2803228.png)
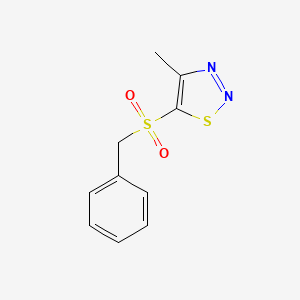

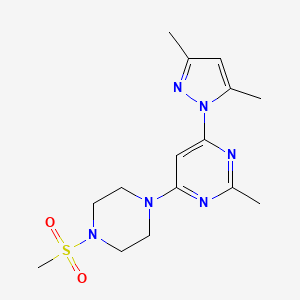
![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2803232.png)

![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)
